molecular formula C20H18N4O2S B2522623 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 946200-72-2

5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2522623
CAS No.: 946200-72-2
M. Wt: 378.45
InChI Key: XRIXTGFHFHREJJ-UHFFFAOYSA-N
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Description

5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperazine Derivative: The initial step involves the acylation of piperazine with 4-methylbenzoyl chloride to form 4-(4-methylbenzoyl)piperazine.

    Synthesis of the Oxazole Ring: The next step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through a condensation reaction involving a thiophene derivative and a nitrile compound.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole-thiophene intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or amides.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the piperazine and oxazole rings is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The piperazine ring can act as a pharmacophore, while the oxazole and thiophene rings may facilitate binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(phenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

    5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile distinguishes it from its analogs. Thiophene rings can impart unique electronic properties and enhance the compound’s ability to interact with specific biological targets or materials.

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-4-6-15(7-5-14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIXTGFHFHREJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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